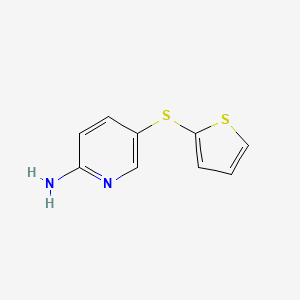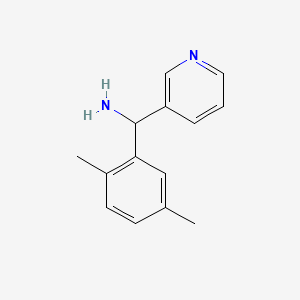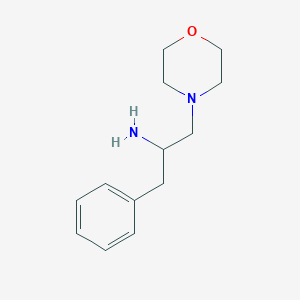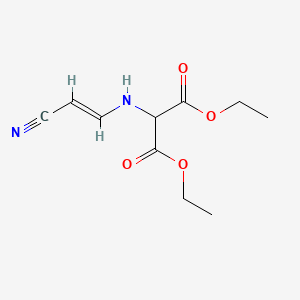
5-(Thiophen-2-ylsulfanyl)pyridin-2-amine
Vue d'ensemble
Description
5-(Thiophen-2-ylsulfanyl)pyridin-2-amine is a chemical compound with the CAS Number: 1021143-18-9 . It has a molecular weight of 208.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine is 1S/C9H8N2S2/c10-8-4-3-7 (6-11-8)13-9-2-1-5-12-9/h1-6H, (H2,10,11) .Physical And Chemical Properties Analysis
5-(Thiophen-2-ylsulfanyl)pyridin-2-amine is a powder that is stored at room temperature . Its molecular formula is C9H8N2S2 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5-(Thiophen-2-ylsulfanyl)pyridin-2-amine and its derivatives have been extensively studied for their synthesis and chemical reactivity. For instance, Aleksandrov et al. (2020) explored the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which involves the treatment of quinolin-5-amine with thiophene-2-carbonyl chloride. This process results in various derivatives, showcasing the compound's versatility in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similarly, Čikotienė et al. (2007) investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating the compound's reactivity in forming various heterocyclic compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Photovoltaic and Electrical Properties
Research has also been conducted on the photovoltaic and electrical properties of derivatives of 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine. Jayapal et al. (2018) synthesized dinuclear Cu(I) complexes using ligands derived from this compound, which showed potential in dye-sensitized solar cells (DSSCs) due to their moderate power conversion efficiency (Jayapal et al., 2018).
Antimicrobial and Anticancer Applications
In the field of medicinal chemistry, derivatives of 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine have shown promise in antimicrobial and anticancer applications. Bayrak et al. (2009) synthesized 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Additionally, Abdo and Kamel (2015) explored the synthesis of various derivatives for in vitro anticancer activity, finding several compounds exhibiting significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
Enzymatic and Biological Studies
Furthermore, Stankevičiūtė et al. (2016) demonstrated the potential of Burkholderia sp. MAK1 in the oxyfunctionalization of pyridine derivatives, including pyridin-2-amines, to produce hydroxylated pyridines. This highlights the biological and enzymatic applications of these compounds in the chemical industry (Stankevičiūtė et al., 2016).
Quantum Chemical Analysis
Bhatia et al. (2013) provided insights into the quantum chemical analysis of N‐(pyridin‐2‐yl)thiazol‐2‐amine, a related compound, revealing its dynamic tautomerism and divalent N(I) character, which is important for understanding the electronic properties and reactivity of such compounds (Bhatia, Malkhede, & Bharatam, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-thiophen-2-ylsulfanylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c10-8-4-3-7(6-11-8)13-9-2-1-5-12-9/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNHLGUTZLVSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-ylsulfanyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine](/img/structure/B3202182.png)
![4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide](/img/structure/B3202187.png)


![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B3202208.png)
![2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3202222.png)
amine](/img/structure/B3202232.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B3202238.png)
![2-[(3,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B3202242.png)



![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B3202272.png)
![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3202279.png)